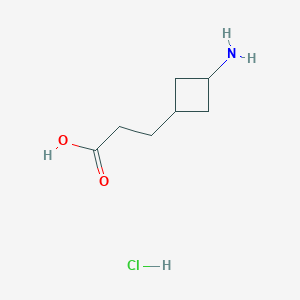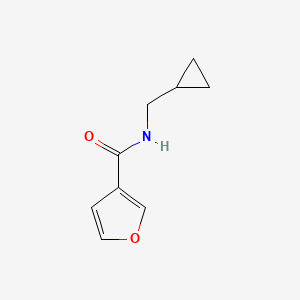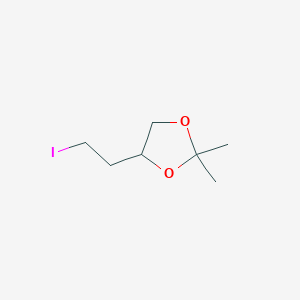![molecular formula C10H10N4OS B2484892 N-[(5-sulfanyl-1H-1,2,4-triazol-3-il)metil]bencenocarboxamida CAS No. 320420-23-3](/img/structure/B2484892.png)
N-[(5-sulfanyl-1H-1,2,4-triazol-3-il)metil]bencenocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide and its derivatives are compounds of interest in the field of organic chemistry due to their unique structural features and potential applications. These compounds are related to the broader family of triazole derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide derivatives typically involves the reaction of isophthalic and terephthalic acid hydrazides with methyl and aryl isothiocyanates, followed by base-catalyzed cyclization and alkylation processes. The synthesis routes are designed to introduce the sulfanyl and triazolyl groups, which are crucial for the compound's activity and properties (Shkoor et al., 2021).
Molecular Structure Analysis
The molecular structure of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide derivatives has been analyzed through crystallographic studies. These studies reveal that the compounds typically exhibit centrosymmetric aggregates linked by hydrogen bonds, which are crucial for their stability and reactivity (Chinthal et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including catalyst- and solvent-free synthesis routes, and show different reactivity patterns based on their molecular structure. The presence of the sulfanyl group significantly influences their chemical behavior, especially in reactions involving nucleophilic addition or substitution (Moreno-Fuquen et al., 2019).
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina, un fármaco anticancerígeno carboxiamidotriazol y el antibiótico β β -lactámico tazobactam .
Síntesis Orgánica
Los 1,2,3-triazoles se utilizan en la síntesis orgánica debido a su alta estabilidad química y carácter aromático . Por lo general, son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras, incluso a alta temperatura .
Química Polimerica
En el campo de la química de polímeros, los 1,2,3-triazoles se utilizan debido a su fuerte momento dipolar (4.8–5.6 Debye) y su capacidad de enlace de hidrógeno .
Química Supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular. El motivo 1,2,3-triazol sustituido se asemeja estructuralmente al enlace amida, imitando un enlace amida E o Z .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación, una estrategia química que une permanentemente dos biomoléculas .
Biología Química
En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y carácter aromático .
Imagenología Fluorescente
Los 1,2,3-triazoles se utilizan en la imagenología fluorescente, una técnica que se utiliza para visualizar los componentes celulares .
Ciencia de Materiales
En la ciencia de materiales, los 1,2,3-triazoles se utilizan debido a su alta estabilidad química y carácter aromático .
Direcciones Futuras
The future directions for “N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further optimized and developed as potential therapeutic agents .
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives are of interest for their biological activity . They are structural units of antiviral drugs like Riamilovir and Triazid .
Mode of Action
It’s known that the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4h-1,2,4-triazol-3-amine under solvent-free conditions gave a product of nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can have various biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can interact with various enzymes and proteins. For instance, nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can influence cell function in various ways. For instance, certain compounds with a 1,2,4-triazole core have been found to inhibit the proliferation of cancer cells by inducing apoptosis
Molecular Mechanism
The molecular mechanism of action of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide involves its interactions with biomolecules. As mentioned earlier, the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . This binding interaction can lead to enzyme inhibition or activation, thereby influencing gene expression .
Propiedades
IUPAC Name |
N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLSOZMXJAWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(Benzylsulfonyl)ethyl]sulfanyl}aniline](/img/structure/B2484815.png)

![5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2484817.png)




![6-Chlorothiazolo[4,5-B]pyridin-2-amine](/img/structure/B2484823.png)


![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B2484827.png)
![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)